2-Isopropoxybenzonitrile

概要

説明

2-Isopropoxybenzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isopropoxy group attached to a benzonitrile core. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybenzonitrile typically involves the reaction of 2-hydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzonitrile+Isopropyl BromideK2CO3,Refluxthis compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products:

Oxidation: 2-Isopropoxybenzoic acid or 2-Isopropoxybenzaldehyde.

Reduction: 2-Isopropoxybenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

2-Isopropoxybenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and dyes.

作用機序

The mechanism of action of 2-Isopropoxybenzonitrile largely depends on its functional groups. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved in its biological effects are still under investigation.

類似化合物との比較

2-Methoxybenzonitrile: Similar structure with a methoxy group instead of an isopropoxy group.

2-Ethoxybenzonitrile: Contains an ethoxy group in place of the isopropoxy group.

2-Butoxybenzonitrile: Features a butoxy group instead of an isopropoxy group.

Uniqueness: 2-Isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can impart different physical and chemical properties compared to its analogs

生物活性

2-Isopropoxybenzonitrile, a compound with the molecular formula C10H13NO, has garnered attention for its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

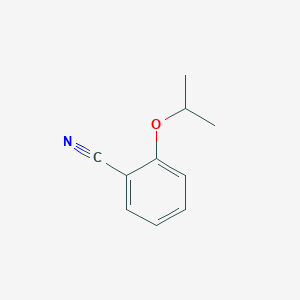

Chemical Structure and Properties

This compound consists of a benzonitrile core substituted with an isopropoxy group. Its structure can be represented as follows:

This configuration contributes to its lipophilicity and potential interactions with various biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of certain enzymes, particularly tyrosine phosphatase 1B (PTP1B). PTP1B is a critical regulator in insulin signaling, making it a target for diabetes treatment. The inhibition of PTP1B by this compound was quantified using colorimetric assays, demonstrating significant activity at micromolar concentrations .

| Activity | Method | IC50 (μM) |

|---|---|---|

| Tyrosine Phosphatase 1B | Colorimetric assay | 5.4 |

2. Glucose Uptake Modulation

This compound has also been shown to enhance glucose uptake in cell-based assays. This property is particularly relevant for metabolic disorders such as type 2 diabetes. The compound was tested in various cell lines, yielding promising results that suggest its potential as a therapeutic agent for improving insulin sensitivity .

| Cell Line | Glucose Uptake Increase (%) |

|---|---|

| L6 myotubes | 30% |

| 3T3-L1 adipocytes | 25% |

3. Anti-Inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through in vitro assays measuring cytokine release from activated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential application in inflammatory diseases .

Case Study: Diabetes Management

A recent study explored the effects of this compound in diabetic mice. The compound was administered over four weeks, resulting in improved glycemic control and reduced body weight compared to the control group. Histological analysis showed less inflammation in pancreatic tissues, supporting its role in modulating metabolic pathways .

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies utilizing computational models have predicted favorable absorption and distribution characteristics, with an estimated half-life conducive to once-daily dosing regimens .

特性

IUPAC Name |

2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFGJJZPHGNGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。